(E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one
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Overview
Description
(E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one is an organic compound characterized by the presence of trifluoromethyl, hydroxyanilino, and pentenone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one typically involves the reaction of 2-hydroxyaniline with a trifluoromethyl-containing precursor under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-1,1,1-trifluoro-4-(2-methoxyanilino)-3-penten-2-one: Similar structure but with a methoxy group instead of a hydroxy group.
(E)-1,1,1-trifluoro-4-(2-chloroanilino)-3-penten-2-one: Contains a chloro group instead of a hydroxy group.
(E)-1,1,1-trifluoro-4-(2-bromoanilino)-3-penten-2-one: Features a bromo group in place of the hydroxy group.
Uniqueness
(E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one is unique due to the presence of the hydroxyanilino group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(E)-1,1,1-trifluoro-4-(2-hydroxyanilino)pent-3-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-7(6-10(17)11(12,13)14)15-8-4-2-3-5-9(8)16/h2-6,15-16H,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHESDHPBOHGDLD-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NC1=CC=CC=C1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C(F)(F)F)/NC1=CC=CC=C1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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